5-Bromo-6-hydroxy-7-methoxycoumarin

Vue d'ensemble

Description

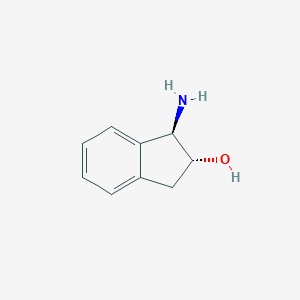

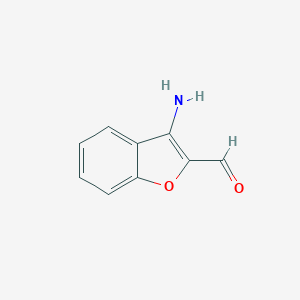

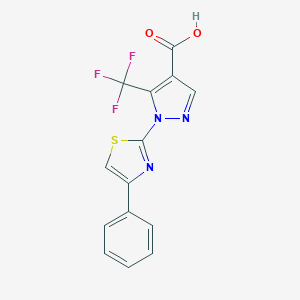

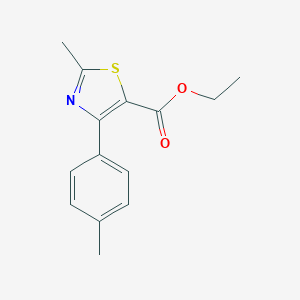

5-Bromo-6-hydroxy-7-methoxycoumarin is a derivative of coumarin . It has a molecular formula of C10H7BrO4 . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, and they are widely found in various natural plants as well as microbial metabolites . Many coumarin derivatives have good biological activity and application value in fluorescent probes .

Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their biological activity and application value . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-hydroxy-7-methoxycoumarin consists of a bromine atom, a hydroxy group, and a methoxy group attached to a coumarin core . The coumarin core structure is 1,2-benzopyranone .Applications De Recherche Scientifique

Anticancer Activity : Coumarin and its derivatives, including 5-Bromo-6-hydroxy-7-methoxycoumarin, have shown potential in anticancer applications. Studies report the synthesis of substituted coumarin derivatives and their evaluation for in vitro cytotoxic activity against cancer cell lines (Bakare, 2021).

Photolabile Protecting Group for Aldehydes and Ketones : This compound has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. Its utility in releasing protected compounds upon exposure to light could have implications in controlled drug delivery (Lu et al., 2003).

Quantitative Analysis in Chromatography : It has been explored as a derivatizing reagent for fatty acids, demonstrating its potential for quantitative analysis in high-performance liquid chromatography (Ertel & Carstensen, 1987).

Structural Studies and Spectroscopy : Research on the crystal structures and spectroscopic properties of coumarin derivatives, including 5-Bromo-6-hydroxy-7-methoxycoumarin, contributes to a deeper understanding of these compounds and their potential applications (Tiouabi et al., 2020).

Anticancer Agents : Studies have synthesized bromo derivatives of 5-hydroxycoumarin, including compounds related to 5-Bromo-6-hydroxy-7-methoxycoumarin, for evaluation as potential anticancer agents against human cancer cell lines (Ostrowska et al., 2017).

Fluorescent Derivatization in Liquid Chromatography : This compound has been synthesized as a fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography, demonstrating its utility in enhancing detection sensitivity (Takadate et al., 1992).

Orientations Futures

Coumarin derivatives have been the subject of extensive research due to their biological activity and application value . Future research may focus on exploring their synthetic routes, investigating their mechanisms of action, and developing their industrial production . They may also be studied for their potential applications in treating various diseases, including cancer .

Propriétés

IUPAC Name |

5-bromo-6-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c1-14-7-4-6-5(9(11)10(7)13)2-3-8(12)15-6/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZABKNPGZYCBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169282 | |

| Record name | 5-Bromo-6-hydroxy-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-hydroxy-7-methoxycoumarin | |

CAS RN |

172427-04-2 | |

| Record name | 5-Bromo-6-hydroxy-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-hydroxy-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.